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molecular formula C7H10BrN3O2 B8372535 2-[(5-Bromopyrimidin-2-yl)amino]propane-1,3-diol

2-[(5-Bromopyrimidin-2-yl)amino]propane-1,3-diol

Cat. No. B8372535
M. Wt: 248.08 g/mol
InChI Key: FLVDBDRWWRSJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

2-[(5-bromopyrimidin-2-yl)amino]propane-1,3-diol (100 mg, 0.40 mmol), ethyl pyruvate (80 μL, 0.72 mmol) and acetonitrile (2 mL) were combined at rt. An aliquot of borontrifluoride etherate (100 μL, 0.80 mmol) was added to the reaction mixture and stirring was continued at rt for 24 hrs. A further portion of borontrifluoride etherate (100 μL, 0.80 mmol) was added to the reaction mixture, which was stirred at rt for a further 24 hrs. The reaction mixture was loaded directly onto a column for flash chromatography (12 g silica column), eluting with 0-100% EtOAc gradient in n-heptane, to give desired product (105 mg, light brown oil). m/z 345.9/347.9 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][CH:9]([CH2:12][OH:13])[CH2:10][OH:11])=[N:6][CH:7]=1.[C:14]([O:19][CH2:20][CH3:21])(=[O:18])[C:15]([CH3:17])=O.B(F)(F)F.CCOCC>C(#N)C>[Br:1][C:2]1[CH:7]=[N:6][C:5]([NH:8][CH:9]2[CH2:10][O:11][C:15]([CH3:17])([C:14]([O:19][CH2:20][CH3:21])=[O:18])[O:13][CH2:12]2)=[N:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)NC(CO)CO
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Three
Name
Quantity
100 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
100 μL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at rt
STIRRING
Type
STIRRING
Details
was stirred at rt for a further 24 hrs
Duration
24 h
WASH
Type
WASH
Details
eluting with 0-100% EtOAc gradient in n-heptane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC1COC(OC1)(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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